N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)15-14(17)13-10(3)16-18-11(13)4/h5-7H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVKSMQGBLNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound shares a similar phenyl structure but lacks the isoxazole ring.
Amitraz: A related compound used as an acaricide and insecticide, known for its interaction with octopamine receptors.
Uniqueness
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of an oxazole ring and carboxamide functional group. Its molecular formula is with a molecular weight of 230.26 g/mol. The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the carboxamide group through amidation reactions.
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies:
-
Anticancer Properties :
- The compound has shown promising anticancer activity against several cell lines. For instance, studies indicate that derivatives containing the oxazole moiety can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
- Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
-
Enzyme Inhibition :
- Research indicates that this compound may act as an inhibitor of various enzymes involved in critical metabolic pathways. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumorigenesis .
- Selective inhibition has been observed at nanomolar concentrations for certain isoforms of CA, suggesting potential therapeutic applications in cancer treatment .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although specific mechanisms and pathways remain to be fully elucidated. This activity is hypothesized to be linked to its ability to modulate signaling pathways involved in inflammation.
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Molecular Targets : The compound binds to specific receptors or enzymes, altering their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.
- Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins, which supports its potential as a lead compound for drug development .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| Anticancer | A549 | 12.34 | Caspase activation |
| Enzyme Inhibition | Carbonic Anhydrase IX | 0.089 | Competitive inhibition |
| Anti-inflammatory | Macrophage Activation | Not specified | Modulation of inflammatory cytokines |
Case Study: Anticancer Activity Evaluation
In a study evaluating various oxazole derivatives, this compound was found to have significant cytotoxic effects against MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the G0-G1 phase and increased apoptosis markers such as cleaved caspase-3 .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2,4-dimethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how can purity be validated?
Answer:
- Synthesis : A multi-step approach is typical for oxazole-carboxamide derivatives. For example, cyclocondensation of substituted acetylenes with nitriles under acidic conditions can yield the oxazole core . Subsequent coupling of the oxazole-4-carboxylic acid with 2,4-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common strategy .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via / NMR (DMSO-) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation. Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid plots . Validate geometry using PLATON to check for voids, hydrogen bonding, and torsional angles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare computed NMR shifts with experimental data to validate the model .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes). Parameterize the oxazole ring’s partial charges via RESP fitting. Analyze binding affinity (ΔG) and hydrogen-bonding interactions with residues like Asp or Arg .
Q. How should researchers address contradictions between experimental data (e.g., SCXRD) and computational predictions?
Answer:
- Scenario : Discrepancies in bond lengths or torsional angles between SCXRD and DFT-optimized structures.
- Resolution :
- Cross-validate experimental data using SHELXL refinement statistics (e.g., R-factor, residual density) .
- Re-optimize the computational model with solvent effects (e.g., PCM for DMSO) and dispersion corrections (e.g., D3-BJ).
- Perform a Hirshfeld surface analysis to assess crystal-packing influences on bond distortions .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing :
- Thermal Stress : Heat samples at 40°C, 60°C, and 80°C for 14 days. Monitor degradation via HPLC-MS (e.g., formation of hydrolyzed amide or oxazole ring-opening products).
- pH Stability : Incubate in buffers (pH 1–13) at 37°C. Quench reactions at intervals and analyze by LC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can intermolecular interactions (e.g., π-stacking, hydrogen bonding) be analyzed to explain crystallographic packing or solubility?
Answer:
- Crystal Packing Analysis : Use Mercury CSD to quantify π-π interactions (interplanar distances < 3.8 Å) and hydrogen bonds (e.g., N–H···O). Compare with similar oxazole derivatives in the Cambridge Structural Database (CSD) .
- Solubility Prediction : Calculate Hansen solubility parameters (δ, δ, δ) from group contribution methods. Correlate with experimental solubility in solvents like DMSO or ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
